molecular formula C29H29N3O5 B2724138 N-[(4-methoxyphenyl)methyl]-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide CAS No. 932359-25-6

N-[(4-methoxyphenyl)methyl]-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide

Cat. No.: B2724138
CAS No.: 932359-25-6
M. Wt: 499.567
InChI Key: AURRQQVVSLGICA-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as aniline derivatives and aldehydes. The dioxino ring is then introduced through cyclization reactions, followed by the addition of the acetamide group via acylation reactions. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of catalysts to accelerate reaction rates, as well as the implementation of continuous flow reactors to improve scalability. Additionally, industrial methods may focus on minimizing the use of hazardous reagents and solvents to ensure safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound. Substitution reactions can result in a wide range of derivatives with different substituents attached to the quinoline core or other parts of the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

    Biology: Researchers may explore its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could serve as a lead compound for drug development, with modifications aimed at enhancing its pharmacological properties.

    Industry: Its unique structure may make it useful in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-2-[7-oxo-8-(4-toluidinomethyl)-2,3-dihydroquinolin-6(7H)-yl]acetamide: A similar compound lacking the dioxino ring, which may have different chemical and biological properties.

    N-(4-methoxybenzyl)-2-[7-oxo-8-(4-toluidinomethyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]propionamide: A derivative with a propionamide group instead of an acetamide group, potentially altering its reactivity and biological activity.

Uniqueness

The presence of the dioxino ring and the specific arrangement of functional groups in N-[(4-methoxyphenyl)methyl]-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide distinguishes it from similar compounds. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O5/c1-19-3-7-23(8-4-19)30-17-22-13-21-14-26-27(37-12-11-36-26)15-25(21)32(29(22)34)18-28(33)31-16-20-5-9-24(35-2)10-6-20/h3-10,13-15,30H,11-12,16-18H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURRQQVVSLGICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NCC5=CC=C(C=C5)OC)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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